1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione
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Overview
Description
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a triazinane ring substituted with ethylphenyl and morpholinopropyl groups, along with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione typically involves the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Substitution Reactions: The ethylphenyl and morpholinopropyl groups are introduced through substitution reactions. This can be achieved using reagents like ethylbenzene and morpholine in the presence of suitable catalysts.
Thione Formation: The thione functional group is introduced by reacting the intermediate compound with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols or other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets through various pathways:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Pathway Modulation: Influencing biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione: Similar structure with a methyl group instead of an ethyl group.
1,3-Bis(4-ethylphenyl)-5-(3-piperidinopropyl)-1,3,5-triazinane-2-thione: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is unique due to the combination of its ethylphenyl and morpholinopropyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H36N4OS |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenyl)-5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C26H36N4OS/c1-3-22-6-10-24(11-7-22)29-20-28(15-5-14-27-16-18-31-19-17-27)21-30(26(29)32)25-12-8-23(4-2)9-13-25/h6-13H,3-5,14-21H2,1-2H3 |
InChI Key |
DXHSKCJRKRQBEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)CCCN4CCOCC4 |
Origin of Product |
United States |
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